1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of “1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not explicitly provided in the available resources .Chemical Reactions Analysis
While there are methods for the synthesis of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones , the specific chemical reactions involving “this compound” are not detailed in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the available resources .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the utility of similar pyrido[2,3-d]pyrimidine derivatives in synthesizing polyfunctional fused heterocyclic compounds. These compounds exhibit a range of chemical properties that make them of interest for further chemical transformation and potential pharmaceutical applications. For instance, Hassaneen et al. explored the reactions of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with 6-amino-2-thioxopyrimidin-4(3H)-one, leading to a variety of heterocyclic products (Hassaneen et al., 2003).
Urease Inhibition Studies
Compounds within the pyrido[2,3-d]pyrimidine class have been assessed for their urease inhibition activity, which is significant for developing treatments for conditions like peptic ulcers, urinary tract infections, and kidney stones caused by urease-producing pathogens. Rauf et al. reported on the synthesis and characterization of derivatives showing moderate to significant urease inhibition, pointing towards potential therapeutic applications (Rauf et al., 2010).
Crystal Structure Analysis
The analysis of crystal structures of these compounds provides valuable insights into their chemical behavior and interaction potential. Zhou et al. detailed the crystal structure of a pyrido[2,3-d]pyrimidine derivative, highlighting its conformation and the hydrogen bonding forming a three-dimensional network, which is crucial for understanding its reactivity and potential binding mechanisms (Zhou et al., 2007).
Environmentally Friendly Synthesis Approaches
Innovative, environmentally friendly synthesis methods for pyrido[2,3-d]pyrimidine derivatives have been explored, demonstrating the potential for more sustainable chemical production processes. For example, Shaabani et al. reported a one-pot, water-based synthesis method, underscoring the importance of green chemistry principles in the development of heterocyclic compounds (Shaabani et al., 2002).
Photophysical Properties for Sensor Development
The design and synthesis of pyrimidine derivatives with specific photophysical properties have implications for developing new sensors and optical materials. Yan et al. synthesized pyrimidine-phthalimide derivatives demonstrating solid-state fluorescence and solvatochromism, suggesting their use in colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-5-[(3-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-18-14-13(15(21)19(2)16(18)22)12(6-7-17-14)25-9-10-4-3-5-11(8-10)20(23)24/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERPIQYAHMPMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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